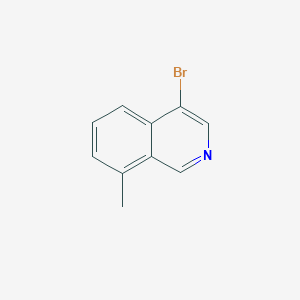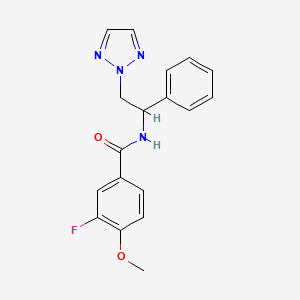
1,6-dimethyl-4-((1-(4-(thiophen-2-yl)benzoyl)pyrrolidin-3-yl)oxy)pyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-dimethyl-4-((1-(4-(thiophen-2-yl)benzoyl)pyrrolidin-3-yl)oxy)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C22H22N2O3S and its molecular weight is 394.49. The purity is usually 95%.
BenchChem offers high-quality 1,6-dimethyl-4-((1-(4-(thiophen-2-yl)benzoyl)pyrrolidin-3-yl)oxy)pyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,6-dimethyl-4-((1-(4-(thiophen-2-yl)benzoyl)pyrrolidin-3-yl)oxy)pyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Docking
The study by Flefel et al. (2018) involves the synthesis of novel pyridine derivatives starting from a related compound, which were then evaluated for their binding energies through molecular docking towards a specific target protein. These compounds exhibited antimicrobial and antioxidant activities, suggesting their potential application in medicinal chemistry and drug design (Flefel et al., 2018).
Antioxidant and Antimicrobial Properties
Deohate and Palaspagar (2020) synthesized pyrimidine linked pyrazole heterocyclic compounds and evaluated them for insecticidal and antibacterial potential. The findings indicate the relevance of such compounds in developing new antimicrobial agents and insecticides, reflecting the broader applicability of pyridine and thiophene derivatives in agricultural and pharmaceutical fields (Deohate & Palaspagar, 2020).
Conducting Polymers
Sotzing et al. (1996) explored the electrochemical polymerization of bis(pyrrol-2-yl) arylenes to produce polymers with low oxidation potentials, indicating their utility in creating stable electrically conducting forms. This research highlights the potential of pyridine derivatives in the development of advanced materials for electronic applications (Sotzing et al., 1996).
Polymer Synthesis
Zhang et al. (2005) synthesized a novel aromatic diamine monomer containing a pyridine unit, leading to the development of polyimides with exceptional thermal and thermooxidative stability. The soluble nature of these polyimides in both strong and common organic solvents underscores their potential in high-performance polymer applications (Zhang et al., 2005).
Eigenschaften
IUPAC Name |
1,6-dimethyl-4-[1-(4-thiophen-2-ylbenzoyl)pyrrolidin-3-yl]oxypyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-15-12-19(13-21(25)23(15)2)27-18-9-10-24(14-18)22(26)17-7-5-16(6-8-17)20-4-3-11-28-20/h3-8,11-13,18H,9-10,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVBDQPLQDPCPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(C2)C(=O)C3=CC=C(C=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B2420801.png)
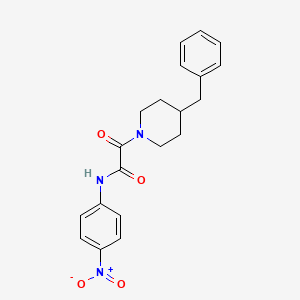
![2,4-Dimethyl-6-[4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2420805.png)
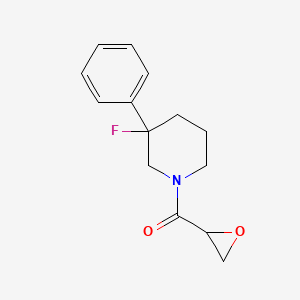
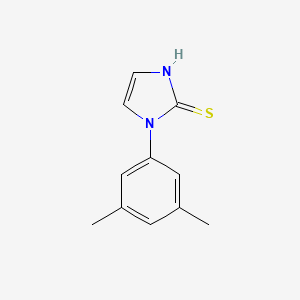
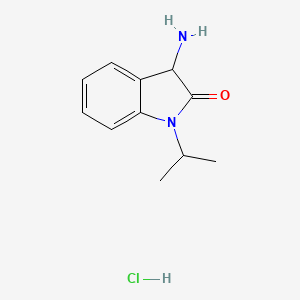
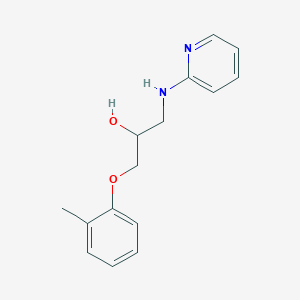
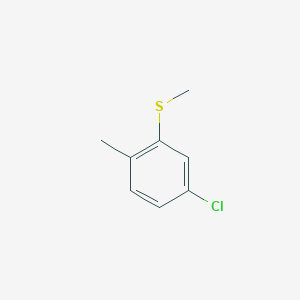
![methyl 5-(4-oxo-4H-chromene-2-carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2420814.png)
![2-{3-[(6-Oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile](/img/structure/B2420816.png)

